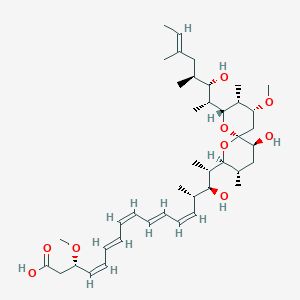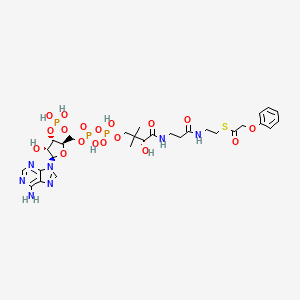
flustramine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
flustramine C is a natural product found in Flustra foliacea with data available.
Wissenschaftliche Forschungsanwendungen
Chemistry and Isolation from Marine Sources
Flustramine C is a brominated alkaloid isolated from the marine bryozoan Flustra foliacea. It is part of a group of compounds known as flustramines, which have been studied for their unique chemical structures and biosynthetic processes. Researchers have used various spectroscopic techniques and chemical modifications to understand the intricate network of metabolites present in F. foliacea extracts. These studies contribute to the broader field of marine natural product chemistry and the exploration of marine organisms as sources of novel compounds (Rochfort et al., 2009).
Synthesis and Chemical Studies
The total synthesis of flustramine C has been achieved, providing insights into its molecular structure and potential for chemical manipulation. These synthetic approaches are crucial for understanding the compound's chemical behavior and potential applications in drug development (Lindel et al., 2007).
Potential Bioactivity and Therapeutic Applications
Recent research has identified flustramine C as a potential acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's. This discovery is part of a growing interest in marine natural products as sources of new therapeutics for central nervous system disorders (Kowal et al., 2023).
Eigenschaften
Produktname |
flustramine C |
|---|---|
Molekularformel |
C16H19BrN2 |
Molekulargewicht |
319.24 g/mol |
IUPAC-Name |
(8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-1,2-dihydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C16H19BrN2/c1-5-15(2,3)16-8-9-19(4)14(16)18-13-10-11(17)6-7-12(13)16/h5-7,10H,1,8-9H2,2-4H3/t16-/m1/s1 |
InChI-Schlüssel |
FAMNDMIFKHXHGO-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C=C)[C@@]12CCN(C1=NC3=C2C=CC(=C3)Br)C |
Kanonische SMILES |
CC(C)(C=C)C12CCN(C1=NC3=C2C=CC(=C3)Br)C |
Synonyme |
flustramine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Phenyl-7-hexanoyloxypyrrolo[2,1-d][1,5]benzothiazepine](/img/structure/B1246206.png)

